molecular formula C18H20N2O4S B12482362 N-(4-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

N-(4-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

Cat. No.: B12482362
M. Wt: 360.4 g/mol
InChI Key: LMRKEQIQKBKFDE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzazepine core, a methoxybenzyl group, and a sulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multiple steps. One common method includes the condensation of N-(4-methoxybenzyl) thiosemicarbazide with appropriate aldehydes or ketones, followed by cyclization and sulfonation reactions . The reaction conditions often require the use of solvents like methanol and catalysts such as trifluoromethylsulfate to stabilize intermediate complexes .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzazepine core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cell growth by interacting with enzymes and proteins involved in cell division and apoptosis . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazepine derivatives and sulfonamide-containing molecules. Examples are:

Uniqueness

What sets N-(4-methoxybenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide apart is its unique combination of a benzazepine core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide

InChI

InChI=1S/C18H20N2O4S/c1-24-15-7-5-13(6-8-15)12-19-25(22,23)16-9-10-17-14(11-16)3-2-4-18(21)20-17/h5-11,19H,2-4,12H2,1H3,(H,20,21)

InChI Key

LMRKEQIQKBKFDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3

Origin of Product

United States

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